molecular formula C6H2N2O3 B8655388 Furo[3,4-d]pyridazine-5,7-dione CAS No. 59648-15-6

Furo[3,4-d]pyridazine-5,7-dione

Cat. No.: B8655388
CAS No.: 59648-15-6
M. Wt: 150.09 g/mol
InChI Key: DMWJVLJVMIFAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,4-d]pyridazine-5,7-dione is a chemical compound with the molecular formula C6H2N2O3 . It has a molecular weight of 150.09 . This compound has been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves cascade approaches and reaction sequences such as Knoevenagel condensation, Michael-addition, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms and three oxygen atoms . The structure is highly functionalized, which contributes to its diverse biological potential .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, related pyridazine derivatives have been known to undergo various transformations. For instance, NSAIDs Emorfazone were converted to novel fused ring compounds .


Physical and Chemical Properties Analysis

This compound has a melting point of 180-190 °C (decomp), a predicted boiling point of 450.8±18.0 °C, and a predicted density of 1.686±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.97±0.20 .

Future Directions

Furo[3,4-d]pyridazine-5,7-dione and related compounds have shown a wide range of pharmacological activities, making them of interest in drug discovery and development . Future research may focus on further elucidating the mechanisms of action of these compounds, optimizing their synthesis, and exploring their potential in various therapeutic applications .

Properties

CAS No.

59648-15-6

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

IUPAC Name

furo[3,4-d]pyridazine-5,7-dione

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-7-8-2-4(3)6(10)11-5/h1-2H

InChI Key

DMWJVLJVMIFAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)C(=O)OC2=O

Origin of Product

United States

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